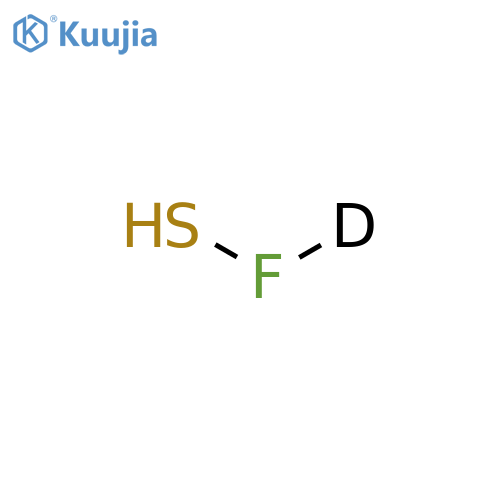Cas no 57117-34-7 (2,3,4-Trichlorodibenzofuran)

2,3,4-Trichlorodibenzofuran structure
商品名:2,3,4-Trichlorodibenzofuran
2,3,4-Trichlorodibenzofuran 化学的及び物理的性質
名前と識別子
-
- DF-234-S
- 2,3,4-trichlorodibenzofuran
- Dibenzofuran, 2,3,4-trichloro
- dibenzofuran, 2,3,4-trichloro-
- CHEMBL139204
- DB-302173
- 0797B39OEC
- YDLADWPBKZODCJ-UHFFFAOYSA-N
- NS00126856
- 57117-34-7
- Q27236283
- DTXSID60205751
- SCHEMBL2286537
- PCDF 39
- 57717-34-7
- 2,3,4-Trichloro-dibenzofuran
- BDBM50408377
- UNII-0797B39OEC
- 2,3,4-Trichlorodibenzofuran
-
- インチ: InChI=1S/C12H5Cl3O/c13-8-5-7-6-3-1-2-4-9(6)16-12(7)11(15)10(8)14/h1-5H
- InChIKey: YDLADWPBKZODCJ-UHFFFAOYSA-N
- ほほえんだ: c1ccc2c(c1)c3cc(c(c(c3o2)Cl)Cl)Cl
計算された属性
- せいみつぶんしりょう: 269.94075
- どういたいしつりょう: 269.941
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.5
- トポロジー分子極性表面積: 13.1A^2
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 389.7±37.0 °C at 760 mmHg
- フラッシュポイント: 189.5±26.5 °C
- 屈折率: 1.71
- PSA: 13.14
- じょうきあつ: 0.0±0.9 mmHg at 25°C
2,3,4-Trichlorodibenzofuran セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,3,4-Trichlorodibenzofuran 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T774565-10mg |
2,3,4-Trichlorodibenzofuran |
57117-34-7 | 10mg |
$1642.00 | 2023-05-17 | ||
| TRC | T774565-1mg |
2,3,4-Trichlorodibenzofuran |
57117-34-7 | 1mg |
$207.00 | 2023-05-17 |
2,3,4-Trichlorodibenzofuran 関連文献
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
57117-34-7 (2,3,4-Trichlorodibenzofuran) 関連製品
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
